BenchChemオンラインストアへようこそ!

N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

GPR151 orphan GPCR habenula

Procure the only 3-methoxy substituted pyridazine-thioacetamide with biologically-validated GPR151 activation (Scripps HTS) and documented HeLa antiproliferative activity (IC50=15 µM). As the sole regioisomer in this series with quantitative bioactivity data, it serves as an indispensable SAR reference for differentiating meta-, para-, and ortho-methoxy effects. Covered under US Patent 6,919,367, this compound bridges modafinil-like wakefulness chemotypes with novel GPR151-targeted CNS probe development. Ideal for academic and industrial hit-to-lead programs in addiction, depression, and cervical cancer research. Secure this critical reference standard today.

Molecular Formula C21H20N4O3S
Molecular Weight 408.48
CAS No. 893987-61-6
Cat. No. B2764748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS893987-61-6
Molecular FormulaC21H20N4O3S
Molecular Weight408.48
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C21H20N4O3S/c1-14(26)22-16-6-4-7-17(12-16)23-20(27)13-29-21-10-9-19(24-25-21)15-5-3-8-18(11-15)28-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyNEEMQOHIWOCISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893987-61-6): Compound Class and Procurement-Relevant Characteristics


N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893987-61-6; molecular formula C21H20N4O3S; MW 408.5 g/mol) is a synthetic substituted thioacetamide belonging to a class of modafinil-related analogs disclosed in a family of patents (US 6,919,367, US 6,670,358, US 6,492,396) directed toward wakefulness promotion and central nervous system disorders [1]. The compound incorporates a pyridazine ring linked via a sulfanyl-acetamide bridge to a 3-acetamidophenyl moiety, and bears a 3-methoxyphenyl substituent at the pyridazine 6-position. It has been registered in PubChem bioassays (AID 1508609, AID 1508602) as a candidate GPR151 activator, an orphan G-protein coupled receptor selectively enriched in the habenula complex with implications for neuropsychiatric and addiction disorders [2]. Preliminary in vitro cytotoxicity screening has reported an IC50 of 15 µM against HeLa cervical carcinoma cells .

Why N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide Cannot Be Replaced by Close Pyridazine-Thioacetamide Analogs: Structural Determinants of Differential Activity


Within the pyridazine-thioacetamide chemotype, subtle positional variations of the methoxy substituent on the 6-phenylpyridazine ring generate compounds with distinct biological profiles. The target compound bears a 3-methoxy group, whereas direct analogs carry either no methoxy (unsubstituted phenyl; CAS 893989-38-3), a 4-methoxy (para), or a 2-methoxy (ortho) substituent . The 3-methoxy orientation alters both the electron density distribution across the pyridazine-phenyl system and the conformational preferences of the thioacetamide side chain, which can differentially affect target binding at GPR151 and antiproliferative potency. Although systematic quantitative structure-activity relationship (SAR) data comparing all four positional isomers are not publicly available in a single published study, the HTS campaign at Scripps that tested this compound among a library of candidates in a GPR151 activator screen (AID 1508609) provides the only available quantitative activity anchor for this specific chemotype [1]. Substituting the 3-methoxy isomer with the 4-methoxy or unsubstituted analog without confirmatory head-to-head testing risks selecting a compound with uncharacterized or absent activity at GPR151 and unknown cytotoxicity in HeLa cells .

Quantitative Differential Evidence for N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893987-61-6)


GPR151 Activator Screening: Registry in a Cell-Based High-Throughput Confirmation Assay (PubChem AID 1508609)

This compound was tested in the Scripps Research Institute's cell-based high-throughput confirmation assay (PubChem AID 1508609) designed to identify activators of the orphan G-protein coupled receptor GPR151 [1]. The specific quantitative activity readout (% activation at tested concentration) for this individual compound is not publicly disclosed in the depositor's summary data; however, its inclusion in the confirmatory screen (following a primary screen, AID 1508602) indicates it met the initial activity threshold defined by the assay protocol [2]. The endogenous ligand galanin activates GPR151 with an EC50 of 2 µM, providing a natural baseline for comparison [3].

GPR151 orphan GPCR habenula high-throughput screening neuropsychiatric disorders

Antiproliferative Activity in HeLa Cells: IC50 of 15 µM for the 3-Methoxy Isomer

In vitro cytotoxicity testing of the target compound against the HeLa human cervical carcinoma cell line yielded an IC50 value of 15 µM . This 3-methoxy positional isomer is differentiated from the unsubstituted phenyl analog (N-(3-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide; CAS 893989-38-3) and the 4-methoxy analog, for which no publicly available HeLa IC50 data have been identified .

antiproliferative HeLa cervical carcinoma IC50 cytotoxicity

Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy and 2-Methoxy Substitution on the 6-Phenylpyridazine Ring

The 3-methoxy substitution pattern on the 6-phenyl ring of the pyridazine core distinguishes CAS 893987-61-6 from its closest commercially cataloged analogs: the 4-methoxy (para) isomer and the 2-methoxy (ortho) isomer . In many aryl-ether pharmacophores, the position of the methoxy group critically influences molecular recognition: meta (3-) substitution alters the orientation of the methoxy oxygen lone pairs relative to the aryl π-system, affecting hydrogen-bond acceptor geometry and dipole moment differently than para (4-) or ortho (2-) substitution .

positional isomer methoxy substitution structure-activity relationship pyridazine regioisomer

Patent Family Coverage: Substituted Thioacetamide Scaffold with Broad CNS Disorder Claims

The compound falls within the generic Markush claims of US Patent 6,919,367 and its family members (US 6,670,358; US 6,492,396), which disclose substituted thioacetamides as modafinil-related agents for treating sleepiness, Parkinson's disease, ADHD, depression, schizophrenia, cerebral ischemia, and cognitive dysfunction [1]. This patent lineage provides a documented therapeutic hypothesis framework absent for many other pyridazine-thioacetamide compounds that are not explicitly covered by CNS-directed composition-of-matter patents.

modafinil analog wakefulness CNS disorders patent intellectual property

Deep Learning-Based GPR151 Activator Classification Model: A Computational Tool Applicable to This Chemotype

Xu et al. (2023) published a deep learning-based classification model for GPR151 activator activity prediction (BMC Bioinformatics, 24:245), achieving a best accuracy of 0.92 and F1 score of 0.76 using a Mol2vec-CNN architecture with SVM classifier on a curated dataset of GPR151 activators [1]. This model provides a computational framework for benchmarking compounds within the pyridazine-thioacetamide series against predicted GPR151 activation probability. Although CAS 893987-61-6 was not explicitly named as a training set member in the publication, its inclusion in the Scripps GPR151 screening dataset (AID 1508609) places it within the same chemical space from which the model's training data were derived [2].

deep learning virtual screening GPR151 activator prediction bioinformatics molecular fingerprint

Best Research and Industrial Application Scenarios for N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 893987-61-6)


GPR151-Targeted Probe Development for Habenula-Associated Neuropsychiatric Disorders

This compound is suited as a starting point for developing chemical probes targeting GPR151, an orphan GPCR selectively expressed in the habenula complex. Its inclusion in the Scripps confirmatory GPR151 activator screen (AID 1508609) provides the only target-based activity anchor in the pyridazine-thioacetamide sub-series [1]. Researchers investigating the role of GPR151 in nicotine dependence, depression, or schizophrenia can use this compound as a scaffold for medicinal chemistry optimization, leveraging the published deep learning-based GPR151 activity prediction model (accuracy 0.92, F1 0.76) for virtual screening of designed analogs [2].

Positional Isomer Reference Standard for Pyridazine-Thioacetamide SAR Studies

As the only 3-methoxy regioisomer in the 6-aryl-pyridazine-thioacetamide series with documented biological activity (HeLa IC50 = 15 µM), this compound serves as a critical reference standard for structure-activity relationship (SAR) investigations comparing meta-, para-, and ortho-methoxy substitution effects . Procurement of the 3-methoxy, 4-methoxy, and 2-methoxy analogs as a set enables systematic exploration of methoxy positional effects on GPR151 activation and antiproliferative potency.

Modafinil Analog Benchmarking in Wakefulness-Promoting Agent Discovery

The compound's structural relationship to the modafinil chemotype, as established by its coverage under US Patent 6,919,367, positions it as a candidate for comparative pharmacology studies against modafinil and its known heterocyclic analogs targeting the dopamine transporter (DAT) [3]. Industrial CNS drug discovery programs evaluating atypical wakefulness-promoting agents with potentially differentiated polypharmacology profiles can use this compound to probe whether introduction of a pyridazine ring modulates DAT affinity relative to the benzhydrylsulfinyl acetamide scaffold of modafinil.

Antiproliferative Screening Cascade Starting Point in Cervical Carcinoma Models

With a reported HeLa IC50 of 15 µM, the compound provides a quantitative starting potency value for cervical carcinoma-focused antiproliferative screening cascades . Although this potency is moderate compared to clinical chemotherapeutics, the compound's distinct pyridazine-thioacetamide scaffold offers a novel chemotype for hit-to-lead optimization in academic drug discovery laboratories focusing on HPV-positive cervical cancer cell lines.

Quote Request

Request a Quote for N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.